NGD94-1
Descripción
Historical Context and Discovery of NGD 94-1
The discovery of the dopamine (B1211576) D4 receptor in the early 1990s sparked considerable interest, particularly because the atypical antipsychotic clozapine (B1669256) showed a relatively high affinity for this receptor subtype compared to D2 and D3 receptors. frontiersin.orgconicet.gov.ar This observation led to the hypothesis that the D4 receptor might be a key target for the therapeutic effects of clozapine and could represent a promising target for novel antipsychotic drugs with potentially fewer side effects than those primarily targeting D2 receptors. frontiersin.orgconicet.gov.arresearchgate.net
In this context, the search for selective D4 receptor ligands intensified. NGD 94-1 was identified as a novel compound with high affinity and selectivity for the dopamine D4 receptor. tocris.comprobechem.comscbt.comtocris.com Its development provided researchers with a valuable tool to discriminate D4 receptors from other dopamine receptor subtypes and to investigate their specific roles in the brain. The compound's structure, 2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine, was characterized, and its affinity for the D4 receptor was demonstrated in in vitro binding assays. tocris.comapexbt.comuni.lu
Significance of NGD 94-1 in Dopaminergic System Research
NGD 94-1's significance in dopaminergic system research primarily stems from its selectivity for the D4 receptor. Before the availability of highly selective ligands like NGD 94-1, studying the D4 receptor independently of other D2-like receptors (D2 and D3) was challenging due to the significant homology and overlapping ligand binding profiles among these subtypes. frontiersin.orgoup.com
The availability of NGD 94-1, particularly in its radiolabeled form ([³H]NGD 94-1), enabled detailed investigations into the distribution and density of D4 receptors in the brain using techniques such as membrane binding and autoradiography. frontiersin.orgconicet.gov.artocris.comoup.comconicet.gov.aracs.orgresearchgate.net These studies revealed a distinct distribution pattern for D4 receptors compared to D2 and D3 receptors, with relatively high binding observed in areas like the hippocampus, entorhinal cortex, and certain cortical regions, and lower levels in the striatum (caudate putamen and nucleus accumbens), which is rich in D2 receptors. oup.comconicet.gov.aracs.org
NGD 94-1 has been instrumental in characterizing the pharmacological properties of D4 receptors. Studies using transfected cell lines expressing specific human D4 receptor subtypes have shown that NGD 94-1 can act as an antagonist at the human D4.2 receptor while exhibiting agonist activity at the D4.4 receptor. tocris.comprobechem.com This highlights the complexity of D4 receptor signaling and the potential for subtype-specific effects of ligands.
Furthermore, NGD 94-1 has been utilized in research exploring the potential involvement of D4 receptors in various physiological and pathological processes mediated by the dopaminergic system. This includes studies investigating its role in conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), mood disorders, and addiction. frontiersin.orgconicet.gov.arconicet.gov.aracs.orgbenthamscience.com For instance, studies using [³H]NGD 94-1 in postmortem brain tissue from individuals with schizophrenia have provided insights into potential alterations in D4 receptor density in specific brain regions, such as the entorhinal cortex. oup.comacs.org
Scope and Objectives of Current NGD 94-1 Research
Current research involving NGD 94-1 continues to leverage its selectivity for the D4 receptor to further elucidate the functional roles of this receptor subtype in the central nervous system. The objectives of this research include:
Mapping the precise distribution of D4 receptors in different brain regions and understanding how this distribution relates to specific neural circuits and behaviors.
Investigating the downstream signaling pathways activated or modulated by D4 receptors upon binding of ligands like NGD 94-1, including their interactions with other neurotransmitter systems.
Exploring the physiological functions of D4 receptors in areas such as cognition, motivation, emotional regulation, and motor control.
Examining the involvement of D4 receptors in the pathophysiology of neurological and psychiatric disorders, building upon earlier findings in conditions like schizophrenia and ADHD.
Utilizing NGD 94-1 as a tool to identify and characterize novel compounds that interact with the D4 receptor, potentially leading to the development of new therapeutic agents targeting this receptor.
Despite early clinical trial results with selective D4 antagonists not consistently meeting expectations for antipsychotic efficacy, research with NGD 94-1 and other selective D4 ligands continues to contribute to a deeper understanding of the complex roles of the D4 receptor within the broader context of the dopaminergic system and its impact on brain function and disease.
Key Research Findings Related to NGD 94-1 Binding
| Brain Region (Human Postmortem) | Approximate [³H]NGD 94-1 Binding Density (fmol/mg protein) | Reference |
| Hippocampus | 68 | acs.org |
| Temporal Cortex | 33 | acs.org |
| Insular Cortex | 30 | acs.org |
| Entorhinal Cortex | 24.9 (Normal), 46% increase in Schizophrenia | acs.org |
| Caudate Putamen | Detectable levels (relatively low) | oup.com |
| Nucleus Accumbens | Detectable levels (relatively low) | oup.com |
Note: Binding densities can vary depending on the study methodology and tissue preparation.
Pharmacological Profile of NGD 94-1
| Receptor Subtype | Affinity (Ki) / Activity | Reference |
| Dopamine D4 | High affinity (Ki = 0.6 nM reported for D2 agonist activity, Ki = 3.6 nM for D4 antagonist activity) | tocris.comprobechem.combiosynth.com |
| Dopamine D4.2 | Antagonist activity (in transfected CHO cells) | tocris.comprobechem.com |
| Dopamine D4.4 | Agonist activity (in HEK 293 cells) | tocris.comprobechem.com |
| Dopamine D1, D2, D3, D5 | Selective over these subtypes | tocris.comscbt.comtocris.com |
| 5-HT1A, 5-HT3 | Some affinity reported | probechem.com |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18/h1-8,13H,9-12,14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVQCHUIPJYASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170615 | |
| Record name | Ngd 94-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178928-68-2 | |
| Record name | Ngd 94-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178928682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ngd 94-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO9M06BFRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Structural Aspects of Ngd 94 1
Chemical Scaffolding and Core Structure Analysis of NGD 94-1
NGD 94-1, chemically known as 2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]-pyrimidine, possesses a distinct heterocyclic scaffold. oup.comnih.gov The core structure is comprised of three key components: a pyrimidine (B1678525) ring, a piperazine (B1678402) linker, and a 2-phenyl-1H-imidazole moiety.
The pyrimidine ring, a diazine, is a fundamental heterocyclic aromatic compound. The piperazine ring acts as a non-aromatic, six-membered heterocyclic linker containing two nitrogen atoms at opposite positions. This linker connects the pyrimidine ring to the imidazole (B134444) derivative. The imidazole component is a five-membered aromatic heterocycle with two nitrogen atoms, which in the case of NGD 94-1 is substituted with a phenyl group at the 2-position. This combination of heterocyclic systems defines the foundational structure of NGD 94-1 and is crucial for its pharmacological profile.
Structure-Activity Relationship (SAR) Studies of NGD 94-1 and its Analogues
The exploration of the structure-activity relationship (SAR) of NGD 94-1 and its analogues has been a key area of research to understand the molecular features governing its interaction with the dopamine (B1211576) D4 receptor. These studies involve systematic modifications of the core structure and evaluation of the resulting changes in binding affinity and selectivity.
Impact of Molecular Modifications on D4 Receptor Affinity and Selectivity
Research into NGD 94-1 and similar D4 receptor ligands has demonstrated that specific molecular alterations can significantly influence their binding characteristics. While some modifications may only lead to modest improvements in affinity for the D4 receptor, they can result in substantial enhancements in selectivity over other dopamine receptor subtypes, such as D2 and D3. researchgate.net This high selectivity is a critical attribute for a targeted therapeutic agent, as it can minimize off-target effects. NGD 94-1 itself exhibits a high affinity for the cloned human D4.2 receptor with a Ki of 3.6 nM and displays over 600-fold selectivity for the D4.2 receptor compared to a wide range of other monoamine receptors. nih.govnih.gov
Design of Novel Heterocyclic Derivatives
The core heterocyclic structure of NGD 94-1 provides a versatile template for the design of novel derivatives with potentially improved properties. One common strategy in the development of D4 receptor antagonists has been the molecular hybridization of known ligands. For instance, new N-phenylpiperazine derivatives have been developed by combining structural elements from clozapine (B1669256) (a D4 template) and L-741 (a D2 template). nih.gov
Another approach involves the modification of the aryl group attached to the piperazine ring. For example, the synthesis of a fluorinated analogue, 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), has been reported, and its interactions with metabolic enzymes have been studied. nih.gov Such modifications can influence not only the receptor binding profile but also the pharmacokinetic properties of the compound.
Computational Chemistry and Molecular Modeling Approaches for NGD 94-1
Computational chemistry and molecular modeling have become indispensable tools in drug discovery, providing insights into the molecular interactions that govern ligand-receptor binding. These approaches are used to predict binding modes, understand structure-activity relationships at a molecular level, and guide the design of new compounds.
Molecular Docking and Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For D4 receptor ligands like NGD 94-1, docking studies can help to identify the key amino acid residues in the receptor's binding pocket that interact with the ligand.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) represents a category of computational modeling techniques used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.comnih.gov These methods establish a mathematical correlation between the chemical properties of a molecule and its pharmacological effect. wikipedia.org The resulting models can then be used to forecast the activity of novel, unsynthesized compounds, thereby guiding and accelerating the drug design process. nih.govresearchgate.net
In the context of dopamine D4 receptor antagonists, QSAR methodologies are instrumental in identifying new potential ligands with high potency and selectivity. nih.gov The process involves several key steps:
Data Set Compilation : A large set of compounds with known binding affinities or functional activities for dopamine receptors (D2, D3, D4, etc.) is gathered.
Descriptor Calculation : For each molecule, a wide range of numerical descriptors is calculated. These can be 2D descriptors derived from the chemical graph or 3D descriptors that depend on the molecule's three-dimensional conformation. nih.gov These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics.
Model Generation and Validation : Statistical methods, such as Comparative Molecular Field Analysis (CoMFA), machine learning algorithms, or deep learning networks, are employed to build a mathematical model that links the descriptors to the observed biological activity. mdpi.comnih.govchemrxiv.org The model's predictive power is rigorously assessed through internal cross-validation and external validation with a separate test set of compounds. wikipedia.org
Studies focused on developing novel D4-selective antagonists have successfully used 3D-QSAR methods like CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govpatsnap.com These analyses have highlighted key structural features that enhance D4 binding while decreasing affinity for the D2 receptor, a crucial aspect for designing selective drugs. nih.gov For instance, such models have indicated that bulky substituents at certain positions can enhance D4 binding. nih.gov The insights gained from the well-defined structure-activity relationship of compounds like NGD 94-1 are foundational for building and refining these predictive QSAR models.
| QSAR Model Component | Description | Purpose in D4 Antagonist Design |
| Training Set | A collection of diverse chemical structures with experimentally measured binding affinities (Ki values) for D2, D3, and D4 receptors. | To provide the foundational data from which the model learns the relationship between structure and activity/selectivity. |
| Molecular Descriptors | Calculated physicochemical properties (e.g., steric fields (CoMFA), electrostatic potentials, hydrophobicity, hydrogen bond donor/acceptor patterns (CoMSIA)). nih.gov | To numerically represent the structural features of molecules that influence their interaction with the receptor. |
| Statistical Method | Techniques like Partial Least Squares (PLS), Artificial Neural Networks (ANN), or Support Vector Machines (SVM). nih.govnih.gov | To create a mathematical equation that best correlates the descriptors with biological activity. |
| Model Output | A predictive equation that can estimate the binding affinity of a new compound for the D4 receptor and its selectivity over other dopamine receptor subtypes. | To virtually screen new compound ideas and prioritize the synthesis of those with the highest predicted potency and selectivity. nih.gov |
Pharmacological Characterization of Ngd 94 1
Mechanism of Action as a Dopamine (B1211576) Receptor Ligand
NGD 94-1 functions as a ligand at dopamine receptors, exhibiting distinct activities depending on the specific receptor subtype or variant. capes.gov.brtocris.com
Antagonist Profile at the Human Dopamine D4.2 Receptor Subtype
Studies have shown that NGD 94-1 acts as an antagonist at the cloned human dopamine D4.2 receptor subtype. capes.gov.brtocris.comnih.gov This activity has been demonstrated in vitro using recombinant human D4.2 receptors expressed in Chinese hamster ovary (CHO) cells. capes.gov.brnih.gov NGD 94-1 was found to completely reverse the decrease in forskolin-stimulated cAMP levels induced by the full dopamine receptor agonist quinpirole (B1680403). capes.gov.brnih.gov Furthermore, it fully reversed GTPγS binding stimulated by quinpirole, without affecting GTPγS binding on its own, supporting its role as an antagonist at the human D4.2 receptor. capes.gov.brnih.gov Its binding affinity at the D4.2 receptor is reported with a Ki value of 3.6 ± 0.6 nM in transfected CHO cells. capes.gov.brtocris.comnih.gov
Agonist Activity at Specific Human Dopamine D4 Receptor Variants (e.g., D4.4)
In contrast to its antagonist activity at the D4.2 subtype, NGD 94-1 has been shown to behave as an agonist at human recombinant dopamine D4.4 receptors expressed in HEK 293 cells. tocris.comprobechem.comnih.gov This indicates a differential functional activity of NGD 94-1 depending on the specific splice variant of the dopamine D4 receptor. nih.gov
Receptor Selectivity and Affinity Profiling
NGD 94-1 demonstrates a notable selectivity profile across various neurotransmitter receptors, with a primary focus on dopamine receptor subtypes. tocris.comacs.orgprobechem.comrndsystems.com
High Selectivity for D4 over D1, D2, D3, and D5 Dopamine Receptors
NGD 94-1 exhibits high selectivity for the dopamine D4 receptor compared to other dopamine receptor subtypes, including D1, D2, D3, and D5. tocris.comacs.orgprobechem.comrndsystems.comscbt.combio-techne.commolnova.comtargetmol.comresearchgate.net It has been reported to have greater than 600-fold selectivity for the D4.2 receptor subtype compared to a wide range of monoamine or other neurotransmitter receptor or modulatory sites, with some exceptions. capes.gov.brnih.gov Affinity studies show a Ki of 3 nM for the D4 receptor and greater than 2 pM for the D1, D2, D3, and D5 receptors. molnova.comtargetmol.com This high selectivity for D4 receptors has been a key aspect of its pharmacological characterization. tocris.comacs.orgnih.gov
Analysis of Sigma-1 Receptor Interactions
NGD 94-1 has also been evaluated for its interaction with the sigma-1 (σ1) receptor. nih.govresearchgate.net Studies using an assay for the cloned human sigma-1 receptor have shown that NGD 94-1 has micromolar affinity for this receptor. nih.govresearchgate.net This is in contrast to some other dopamine D4 receptor selective antagonists which show nanomolar affinities for the sigma-1 receptor. nih.govresearchgate.net The affinity of NGD 94-1 for the sigma-1 receptor is considerably lower than its high affinity for the dopamine D4 receptor. nih.govresearchgate.net
Biological Target Engagement and Receptor Binding Studies
Radioligand Binding Assays with [3H]NGD 94-1
Radioligand binding assays using [3H]NGD 94-1 are a key method for characterizing D4 receptors due to the compound's selectivity and high affinity for this subtype. nih.govnih.gov
Saturation Binding Analysis and High-Affinity Site Determination
Saturation binding analysis with [3H]NGD 94-1 has demonstrated specific and saturable binding to high-affinity sites. nih.govresearchgate.net Studies using cloned human D4.2 receptors expressed in Chinese hamster ovary (CHO) cells showed that [3H]NGD 94-1 binds with high affinity, reporting a Ki value of 3.6 ± 0.6 nM. nih.govcapes.gov.br This binding was found to be saturable and of high affinity at cloned human D4.2 receptors. nih.govresearchgate.netcapes.gov.br Furthermore, saturation and pharmacological analyses of [3H]NGD 94-1 binding at different human D4 receptor variants (D4.2, D4.4, and D4.7) showed no significant differences in binding characteristics between these variants. nih.govresearchgate.netcapes.gov.br The binding affinity of [3H]NGD 94-1 at the D4.2 receptor subtype was also unaffected by G-protein activation by GTP, consistent with the binding characteristics of other antagonists at the D4 receptor. nih.govresearchgate.net
Pharmacological Displacement Profiles by Known Ligands
Pharmacological evaluation of [3H]NGD 94-1 binding sites has revealed high affinity for compounds known to bind to the D4 receptor. nih.govresearchgate.net Conversely, there was little displacement of [3H]NGD 94-1 binding by compounds with affinity for dopamine (B1211576) D1, D2, or D3 receptor subtypes, confirming its selectivity for the D4 receptor. nih.govresearchgate.net NGD 94-1 exhibits greater than 600-fold selectivity for the D4.2 receptor subtype compared to a wide range of other monoamine or neurotransmitter receptor sites, with the exception of 5-HT1A and 5-HT3 receptors, where the selectivity was approximately 50-fold and 200-fold, respectively. nih.govcapes.gov.br The pharmacological profile of [3H]NGD 94-1 binding sites in human brain tissue is consistent with that observed for cloned human D4 receptors expressed in mammalian cells. nih.gov
Regional Distribution of D4 Receptors in Mammalian Brain Tissue using [3H]NGD 94-1
Autoradiographic analysis using [3H]NGD 94-1 has provided valuable insights into the regional distribution of D4 receptors in both rat and human brains. nih.gov This distribution is notably distinct from that of D2 and D3 receptor subtypes. nih.govresearchgate.net
Localization in Rat Brain (e.g., entorhinal cortex, hippocampus, lateral septal nucleus, hypothalamus)
In rat brain, specific [3H]NGD 94-1 binding is highest in the entorhinal cortex, lateral septal nucleus, hippocampus, and the medial preoptic area of the hypothalamus. nih.govresearchgate.net Other studies also indicate significant D4 receptor binding in the cortex, septum, and areas of the amygdala. scholaris.ca In homogenate preparations from rat brain regions, the density of [3H]NGD 94-1 binding sites was found to be low, typically less than 30.0 fmol/mg protein. nih.govresearchgate.net
Here is a table summarizing the relative distribution of [3H]NGD 94-1 binding in key rat brain regions:
| Brain Region | Relative [3H]NGD 94-1 Binding Level |
| Entorhinal Cortex | Highest |
| Lateral Septal Nucleus | Highest |
| Hippocampus | Highest |
| Medial Preoptic Hypothalamus | Highest |
| Cortex | High |
| Septum | High |
| Amygdala | High |
| Striatum | Low/Not present |
Distribution in Human Postmortem Brain (e.g., hippocampus, temporal, insular, and entorhinal cortices)
Specific, high-affinity [3H]NGD 94-1 binding is also present in several regions of the human brain. nih.gov In postmortem human brain sections from normal individuals, the highest density of [3H]NGD 94-1 binding was observed in the hippocampus, followed by the temporal, insular, and entorhinal cortices. nih.gov Other regions with significant binding include the hypothalamus, dorsal medial thalamus, and prefrontal cortex. nih.gov Notably, high-affinity [3H]NGD 94-1 binding was not detected in any human striatal region examined. nih.gov
Here is a table summarizing the density of [3H]NGD 94-1 binding in key human postmortem brain regions in normal individuals:
| Brain Region | [3H]NGD 94-1 Binding Density (fmol/mg) |
| Hippocampus | 68 |
| Temporal Cortex | 33 |
| Insular Cortex | 30 |
| Entorhinal Cortex | 24.9 |
| Hypothalamus | Present |
| Dorsal Medial Thalamus | Present |
| Prefrontal Cortex | Present |
| Striatum | Not present |
Comparative Analysis with D2 and D3 Receptor Distributions
The distribution of [3H]NGD 94-1 binding, reflecting D4 receptor localization, is distinct from the autoradiographic distribution of dopamine D2 and D3 receptor subtypes. nih.govresearchgate.net While D2 and D3 receptors are predominantly found in the striatum, D4 receptors, as labeled by [3H]NGD 94-1, show a non-striatal distribution in both rat and human brains, being more concentrated in limbic and cortical areas. nih.govresearchgate.netscielo.brmdpi.com Autoradiographic comparisons in rat brain indicated that the binding density for D4 receptors, as measured by [3H]NGD 94-1, was significantly lower than that of D2 and D3 receptors, approximately 1/7 of D2 and 1/5 of D3 receptor densities, even after accounting for differing radioligand binding characteristics. nih.govresearchgate.net
Modulation of D4 Receptor Density in Neuropathological Conditions
Studies utilizing selective ligands like NGD 94-1 have aimed to elucidate the role of dopamine D4 receptors (D4Rs) in various neuropathological states. The distribution and density of D4Rs in different brain regions are of particular interest, especially in the context of disorders such as schizophrenia. conicet.gov.arnih.govnih.gov
The development of selective D4 receptor ligands, including tritiated ([³H]) NGD 94-1, has been crucial for directly investigating D4R binding sites in brain tissue. conicet.gov.arnih.govnih.gov Prior to the availability of such selective tools, studies often relied on indirect methods, which sometimes yielded inconsistent results regarding D4 receptor alterations in conditions like schizophrenia. nih.govacs.orgjneurosci.org
D4 Receptor Density in Schizophrenic vs. Normal Postmortem Brain Tissue
Direct determination of D4 receptor density in postmortem brain tissue from individuals with schizophrenia and healthy controls has been undertaken using [³H]NGD-94-1. These studies provide insights into potential differences in receptor expression associated with the disease state.
One study employing [³H]NGD-94-1 examined D4 receptor density in various brain regions of normal subjects and schizophrenic subjects. In normal individuals, the highest density of [³H]NGD-94-1 binding was observed in the hippocampus, followed by the temporal, insular, and entorhinal cortices. nih.govacs.org
Comparisons between schizophrenic and normal subjects revealed significant increases in [³H]NGD-94-1 binding density in the entorhinal cortex of individuals with schizophrenia. nih.govacs.org Specifically, a 46% increase in density was reported in the entorhinal cortex of schizophrenic subjects compared to controls. nih.govacs.org No significant differences were found in other brain areas studied in this particular investigation. nih.gov
Previous research using indirect subtraction binding techniques had reported increases in D4 receptors in the caudate nuclei of schizophrenic patients, although these findings were not consistently replicated across all laboratories. nih.govacs.orgjneurosci.org The use of a selective ligand like [³H]NGD-94-1 allows for a more direct assessment of D4 receptor populations. nih.govnih.gov
The following table summarizes representative data on [³H]NGD-94-1 binding density in specific brain regions of normal and schizophrenic subjects:
| Brain Region | Normal Subjects (fmol/mg protein) | Schizophrenic Subjects (fmol/mg protein) | Percentage Change in Schizophrenics |
|---|---|---|---|
| Hippocampus | 68 | Not specified in detail for schizophrenics | - |
| Temporal Cortex | 33 | Not specified in detail for schizophrenics | - |
| Insular Cortex | 30 | Not specified in detail for schizophrenics | - |
| Entorhinal Cortex | 24.9 | ~36.4 (calculated 46% increase) | +46% |
Note: Data for schizophrenic subjects in hippocampus, temporal, and insular cortices were not explicitly provided as significantly different in the cited source for this direct comparison, focusing instead on the significant increase in the entorhinal cortex. The value for schizophrenic entorhinal cortex is an approximation based on the reported percentage increase. nih.govacs.org
Differentiation of Disease-Related Changes from Pharmacological Treatment Effects
A critical aspect of studying receptor density in postmortem brain tissue from individuals with psychiatric disorders is differentiating changes related to the disease itself from potential effects of pharmacological treatments received during the individual's lifetime. oup.comtandfonline.com
To address this, studies utilizing [³H]NGD-94-1 have included cohorts of schizophrenic subjects who were either off antipsychotic medication for a significant period before death or were on antipsychotic medication at the time of death. nih.govacs.org
In the study that reported increased [³H]NGD-94-1 density in the entorhinal cortex of schizophrenic subjects, the observed increases were found in both groups: those who had been off antipsychotic drugs for at least three months prior to death and those who were on antipsychotic drugs at the time of death. nih.govacs.org Furthermore, no significant differences in D4 receptor density were found between these two groups of schizophrenic subjects in any brain area examined. nih.gov
Cellular and Molecular Functional Studies of Ngd 94 1
In Vitro Functional Assays
In vitro functional assays are crucial for understanding the pharmacological properties of compounds like NGD 94-1 at a molecular level. These studies typically involve recombinant receptors expressed in cell lines, allowing for the investigation of specific receptor-ligand interactions and their immediate functional consequences.
Reversal of Forskolin-Stimulated cAMP Levels
The dopamine (B1211576) D4 receptor is a G protein-coupled receptor (GPCR) primarily known to couple to Gi/o proteins. Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic adenosine (B11128) monophosphate (cAMP). Consequently, activation of D4 receptors typically results in a decrease in intracellular cAMP levels. Forskolin is commonly used in in vitro assays to stimulate adenylyl cyclase and increase cAMP levels, providing a baseline to measure the inhibitory effect of receptor agonists or the reversal of this effect by antagonists.
Studies evaluating NGD 94-1's activity at the recombinant human D4.2 receptor, stably expressed in Chinese hamster ovary (CHO) cells, have shown that NGD 94-1 acts as an antagonist. capes.gov.brnih.govresearchgate.net In these assays, NGD 94-1 was found to completely reverse the decrease in forskolin-stimulated cAMP levels that was induced by quinpirole (B1680403), a known dopamine receptor full agonist. capes.gov.brnih.govresearchgate.netprobechem.com This complete reversal indicates that NGD 94-1 effectively blocks the inhibitory effect of quinpirole on adenylyl cyclase activity mediated through the D4.2 receptor, consistent with an antagonist profile. capes.gov.brnih.govresearchgate.net
G-Protein Coupled Receptor (GPCR) Signaling Modulation (e.g., GTPγS binding)
GPCR activation involves the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. Both the activated Gα-GTP and Gβγ subunits can then modulate various downstream effector proteins. The binding of radiolabeled GTP analog, [35S]GTPγS, to the Gα subunit is a common method to directly measure G protein activation downstream of a GPCR.
It is worth noting that while NGD 94-1 acts as an antagonist at the human D4.2 receptor, it has been reported to exhibit agonist activity at the D4.4 receptor in HEK 293 cells. tocris.comprobechem.com This highlights potential functional differences depending on the specific D4 receptor splice variant and cellular context.
The following table summarizes key findings from in vitro functional assays of NGD 94-1 at the human D4.2 receptor:
| Assay | Stimulus | Effect of Stimulus on cAMP/GTPγS Binding | Effect of NGD 94-1 Alone | Effect of NGD 94-1 + Stimulus | Conclusion on NGD 94-1 Activity at D4.2 | Source |
| Forskolin-Stimulated cAMP Levels | Quinpirole | Decrease | No significant effect | Complete reversal of decrease | Antagonist | capes.gov.brnih.govresearchgate.netprobechem.com |
| [35S]GTPγS Binding | Quinpirole | Increase | No significant effect | Complete reversal of increase | Antagonist | capes.gov.brnih.govresearchgate.net |
Signal Transduction Pathways Downstream of D4 Receptors
Beyond the immediate coupling to G proteins and modulation of adenylyl cyclase, D4 receptors are involved in regulating various intracellular signaling cascades.
Investigation of Intracellular Signaling Cascades
D4 receptors, as members of the D2-like family of dopamine receptors, primarily couple to Gi/o proteins. medworksmedia.commdpi.com This coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. medworksmedia.commdpi.comannualreviews.org However, D4 receptor activation can also influence other signaling pathways. Studies have indicated that activation of D4 receptors can lead to the opening of inwardly rectifying potassium channels (Kir3), resulting in cell hyperpolarization. mdpi.combiorxiv.org Additionally, D4 receptor stimulation has been associated with the induction of arachidonic acid release and the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). mdpi.com These diverse downstream effects suggest that D4 receptors can modulate a range of cellular processes through multiple signaling pathways.
While the general downstream signaling cascades of D4 receptors are being investigated, specific detailed research findings on how NGD 94-1 precisely modulates all these various intracellular pathways (beyond cAMP and G protein activation as an antagonist at D4.2) were not extensively detailed in the provided search results. The focus in the available literature regarding NGD 94-1's functional studies appears to be primarily on its interaction with the receptor and the immediate consequences for cAMP and G protein coupling.
Preclinical Investigations and Therapeutic Potential of Ngd 94 1
In Vivo Pharmacological Models and Behavioral Assessments
Preclinical research involving NGD 94-1 has utilized various in vivo pharmacological models and behavioral assessments to evaluate its effects on behaviors relevant to psychiatric and neurological conditions. These studies provide insights into the potential efficacy of NGD 94-1.
Reversal of Phencyclidine-Induced Cognitive Impairment
Studies in non-human primates have investigated the ability of NGD 94-1 to reverse cognitive deficits induced by phencyclidine (PCP). PCP is known to induce behavioral changes that mimic symptoms of schizophrenia, including cognitive impairments nih.gov. In monkeys repeatedly exposed to PCP to induce frontal cortical dopaminergic and cognitive dysfunction, NGD 94-1 was evaluated for its effects on the performance of an object retrieval/detour task, a task dependent on the frontostriatal system nih.gov. NGD 94-1 (1-5 mg/kg) was shown to reverse the cognitive deficits observed in PCP-pre-treated monkeys nih.gov. In contrast, haloperidol (B65202), a non-specific D2-like receptor antagonist, exacerbated the PCP-induced performance impairments nih.gov. A low dose of NGD 94-1 did not affect the performance of control subjects, while both haloperidol and a high dose of NGD 94-1 impaired control performance nih.gov. These findings suggest that D4 receptors modulate cognitive functions of the frontostriatal system and that NGD 94-1 can ameliorate PCP-induced cognitive deficits in this model nih.gov.
Effects on Cocaine-Induced Hyperlocomotion
While specific detailed data on NGD 94-1's direct effects on cocaine-induced hyperlocomotion in standard rodent models were not extensively detailed in the provided information, the involvement of dopamine (B1211576) D4 receptors in the control of locomotion has been suggested by early preclinical studies researchgate.net. Cocaine's effects on locomotion are mediated through dopaminergic systems, particularly the increase of dopamine levels in the Nucleus Accumbens elifesciences.orgcpn.or.kr. Further research would be needed to fully characterize the effects of NGD 94-1 on cocaine-induced hyperlocomotion.
Impact on Cocaine-Maintained Behavior in Non-Human Primates
Self-administration studies in non-human primates have examined the impact of NGD 94-1 on behavior maintained by intravenous cocaine nih.govresearchgate.netingentaconnect.com. Data from these studies indicate that NGD 94-1 dramatically reduced intravenous cocaine-maintained behavior nih.govresearchgate.net. The effects of NGD 94-1 on cocaine self-administration were consistent across subjects and occurred without comparable effects on food-maintained responding, suggesting a specific effect on drug-reinforced behavior rather than a general suppression of behavior nih.gov. These data suggest that D4 receptor antagonists like NGD 94-1 warrant further investigation as potential medications for cocaine use disorders nih.gov.
Evaluation in Models of Learning and Memory
NGD 94-1 has been utilized in cognitive and memory tests in monkeys nih.gov. The dopamine system, including D4 receptors, is involved in learning and memory processes nih.govelsevier.es. PCP-induced deficits in learning and memory models, such as the novel object recognition task and Morris water maze, have been shown to be reversed by atypical antipsychotics nih.govle.ac.ukbrad.ac.uk. While the direct effects of NGD 94-1 on various learning and memory models were not extensively detailed in the provided snippets beyond its use in monkey cognitive tests and reversal of PCP-induced cognitive deficits, its activity at the D4 receptor suggests a potential influence on these processes.
Therapeutic Relevance in Neurological and Psychiatric Disorders
The preclinical profile of NGD 94-1 suggests potential therapeutic relevance in several neurological and psychiatric disorders where dopaminergic dysfunction is implicated.
Schizophrenia and Psychotic Disorders
NGD 94-1 has been studied in the context of schizophrenia le.ac.ukcymitquimica.comresearchgate.netacs.org. Schizophrenia is a psychiatric disorder characterized by positive symptoms (e.g., hallucinations, delusions), negative symptoms, and cognitive deficits wikipedia.orgmdpi.com. Antipsychotic drugs, the primary treatment for schizophrenia, often target dopamine receptors le.ac.ukresearchgate.netwikipedia.orgmdpi.com. D4 receptors have been implicated in the pathophysiology of schizophrenia, and some studies have reported increased D4 receptor binding in postmortem brain tissue from schizophrenic patients acs.org. NGD 94-1, as a selective D4 receptor antagonist, has been suggested to have potential applications in the treatment of cognitive dysfunction associated with schizophrenia researchgate.net. Its preclinical profile has been noted to share some similarities with clozapine (B1669256), an atypical antipsychotic researchgate.net.
Table 1: Summary of Preclinical Findings with NGD 94-1
| Behavioral Model / Disorder | Species | Key Finding | Relevant Section |
| PCP-Induced Cognitive Impairment | Monkeys | Reversed cognitive deficits | 6.1.1 |
| Cocaine-Maintained Behavior | Non-Human Primates | Dramatically reduced behavior | 6.1.3 |
| Cognitive and Memory Tests | Monkeys | Used in evaluation | 6.1.4 |
| Therapeutic Relevance: Cocaine Use Disorder | N/A | Potential medication based on non-human primate studies | 6.2 |
| Therapeutic Relevance: Schizophrenia | N/A | Potential application for cognitive dysfunction; implicated D4 receptors | 6.2.1 |
Comparison with Atypical Antipsychotics (e.g., Clozapine)
Clozapine, an atypical antipsychotic, was the first drug of its class to be discovered and is primarily used for treatment-resistant schizophrenia and schizoaffective disorder. wikipedia.org Clozapine exhibits weak dopamine receptor-blocking activity at D1, D2, D3, and D5 receptors but has high affinity for the D4 receptor. mims.com This higher affinity for D4 receptors, compared to D2 or D3, contributed to the investigation of D4 receptor ligands like NGD 94-1 for antipsychotic potential. acs.orgnih.gov
While NGD 94-1 was initially considered a putative antipsychotic mimicking clozapine's D4 antagonism, the finding that NGD 94-1 can act as a D4.4 receptor agonist differentiates its pharmacological profile from clozapine, which is described as a silent antagonist at D4 receptors. nih.gov
Substance Use Disorders (SUDs)
Research has explored the potential of dopamine D4 receptor antagonists, including NGD 94-1, for the management of substance use disorders, particularly cocaine use disorder. nih.govpatsnap.com The rationale for targeting dopaminergic mechanisms stems from their prominent role in the abuse-related effects of cocaine. nih.gov
Potential for Management of Cocaine Use Disorder
Preclinical studies, specifically self-administration studies in nonhuman primates, have investigated the effects of NGD 94-1 on intravenous cocaine-maintained behavior. nih.govpatsnap.com These studies have shown that NGD 94-1 can dramatically reduce cocaine self-administration. nih.govpatsnap.com The effects observed were consistent across subjects and did not similarly impact behavior maintained by food, suggesting a specific effect on cocaine-seeking behavior. nih.gov These data indicate that D4 receptor antagonists like NGD 94-1 warrant further investigation as potential candidate medications for the management of cocaine use disorders. nih.gov
| Compound | Effect on Cocaine Self-Administration (Nonhuman Primates) | Effect on Food-Maintained Responding | Reference |
|---|---|---|---|
| NGD 94-1 | Dramatically reduced | No comparable effects | nih.govpatsnap.com |
| Ro10-5824 (D4 partial agonist) | Moderately, though non-significantly, decreased | Not specified in source | nih.gov |
Role in Relapse Prevention
While the provided search results specifically mention NGD 94-1 in the context of reducing cocaine self-administration, the broader concept of relapse prevention in substance use disorders involves identifying triggers, developing coping mechanisms, and establishing support systems. samarpanrecovery.comdrugabuse.comwhitelightbh.comrecoveryanswers.org Although the direct role of NGD 94-1 in these specific relapse prevention strategies is not detailed in the search results, its potential to reduce drug-seeking behavior in preclinical models of cocaine use disorder suggests a possible indirect contribution to maintaining abstinence by mitigating the drive to use the substance. nih.gov
Anxiety and Depression
The dopamine D4 receptor has been implicated in various neuropsychiatric disorders, including mood disorders like anxiety and depression. researchgate.net NGD 94-1 is listed as a high-affinity D4 receptor ligand, and some sources categorize it under research areas including depression and anxiety. tocris.comlgcstandards.comncats.io
Attention Deficit Hyperactivity Disorder (ADHD)
The dopamine D4 receptor (DRD4) gene has been associated with attention deficit hyperactivity disorder (ADHD), particularly the DRD4 gene polymorphisms encoding variants like the D4.7 receptor. frontiersin.org These genetic associations suggest a potential role for D4 receptors in the pathophysiology of ADHD. frontiersin.org While preclinical animal models of ADHD exist, developing models with high construct validity has been challenging due to the complex nature of the disorder and limited understanding of its etiology. frontiersin.org Frontal cortical hypoactivity is a consistent finding in ADHD. frontiersin.org Research utilizing the D4 receptor-selective ligand [³H]NGD 94-1 has contributed to understanding the localization and characterization of D4 binding sites in the brain, including regions potentially relevant to ADHD pathology. frontiersin.orgconicet.gov.ar
Parkinson's Disease
Parkinson's disease (PD) is a neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons. frontiersin.org While the role of D4 receptors in Parkinson's disease is still being investigated, the D4 receptor has been implicated in mood disorders and Parkinson's disease. conicet.gov.ar Studies using [³H]NGD 94-1 have examined D4 receptor densities in postmortem brain tissue, including in contexts related to neurological conditions. conicet.gov.aroup.com
Pharmacodynamic and Pharmacokinetic Studies (excluding specific dosage/administration)
Pharmacodynamic and pharmacokinetic studies are crucial for understanding how a compound interacts with its biological targets and how it is processed by the body.
Tissue Distribution and Clearance in Animal Models
Studies involving the D4 receptor-selective ligand [³H]NGD 94-1 have provided insights into the distribution of D4 binding sites in animal models, such as rats. frontiersin.orgconicet.gov.ar These studies have shown that D4 receptors are localized in various brain regions, including the entorhinal cortex, hippocampus, hypothalamus, cerebral cortex, thalamus, and caudate putamen in rats. conicet.gov.ar In human postmortem brain tissue, relatively high levels of D4 binding sites were found in the hippocampus and entorhinal cortex, with detectable levels also present in the caudate putamen and nucleus accumbens. conicet.gov.aroup.com
Clearance refers to the elimination of the compound from the body. While detailed clearance data specifically for NGD 94-1 in animal models are not extensively reported in the provided snippets, general pharmacokinetic principles in animal models involve assessing how a compound is cleared from tissues over time. nih.govmmv.org Studies on related compounds or methodologies, such as those using radiolabeled substances and PET imaging in animal models, are employed to evaluate tissue distribution and clearance kinetics. nih.gov
Advanced Methodologies in Ngd 94 1 Research
Quantitative Autoradiography for Receptor Mapping
Quantitative autoradiography is a technique used to visualize and quantify the distribution and density of receptors in tissue sections, often brain slices. This method involves incubating tissue sections with a radiolabeled ligand that specifically binds to the receptor of interest. The distribution of the bound radioligand is then detected and quantified using imaging plates or film, allowing for the creation of detailed maps of receptor localization and density. julich-brain-atlas.defz-juelich.de
[3H]NGD 94-1, a tritiated version of NGD 94-1, has been utilized as a selective radioligand for mapping dopamine (B1211576) D4 binding sites in both rat and human brain tissue. acs.orgnih.gov Studies using [3H]NGD 94-1 quantitative autoradiography have shown that specific binding is highest in rat brain regions such as the entorhinal cortex, lateral septal nucleus, hippocampus, and medial preoptic area of the hypothalamus. nih.gov This distribution is distinct from that of dopamine D2 and D3 receptor subtypes. nih.gov In human brain tissue, specific, high-affinity [3H]NGD 94-1 binding has been observed in regions including the hippocampus, hypothalamus, dorsal medial thalamus, entorhinal cortex, prefrontal cortex, and lateral septal nucleus, with no significant binding detected in the striatum. nih.gov
Quantitative autoradiography studies with [3H]NGD 94-1 have corroborated findings from in situ hybridization and immunohistochemical experiments regarding the distribution of D4 binding sites. scholaris.ca These studies generally indicate that D4 binding sites in rat brain are highest in the cortex, septum, hippocampus, amygdala areas, and hypothalamus, with lower levels in the medial geniculate nucleus, superior colliculus, and striatum, and no detectable specific binding in the nucleus accumbens. scholaris.ca
Data from quantitative autoradiography studies using [3H]nemonapride, another ligand with affinity for D2-like receptors including D4, in wild-type mice and D4 receptor knockout mice have helped to assess the contribution of the D4 receptor in different brain areas. conicet.gov.ar These studies showed a decrease in binding levels in the caudate putamen, nucleus accumbens, olfactory tubercle, and hippocampus in D4 receptor knockout mice compared to wild-type mice, indicating the presence of D4 receptors in these regions. conicet.gov.ar
Table 1: Regional Distribution of [3H]NGD 94-1 Binding in Rat and Human Brain
| Brain Region | Rat Brain Specific Binding | Human Brain Specific Binding |
| Entorhinal Cortex | Highest | Present |
| Lateral Septal Nucleus | Highest | Present |
| Hippocampus | Highest | Present |
| Medial Preoptic Hypothalamus | Highest | Present |
| Hypothalamus | - | Present |
| Dorsal Medial Thalamus | - | Present |
| Prefrontal Cortex | - | Present |
| Striatum | Low | Not present |
| Nucleus Accumbens | Not detectable | - |
| Cortex | Highest | - |
| Septum | Highest | - |
| Amygdala areas | Highest | - |
| Medial Geniculate Nucleus | Lower levels | - |
| Superior Colliculus | Lower levels | - |
Positron Emission Tomography (PET) Studies with Radioligands
Positron Emission Tomography (PET) is an in vivo imaging technique that uses radioactive tracers (radioligands) to visualize and measure the distribution and kinetics of specific molecules in the body, including neurotransmitter receptors in the brain. While the search results did not provide direct examples of PET studies specifically using NGD 94-1 as a radioligand, the methodology is relevant for studying receptors like the D4 receptor. The development of radioligands for PET imaging of dopamine receptors, including D2/D3 receptors, has been a focus of research. core.ac.uk The principles and techniques used in developing and evaluating radioligands for other dopamine receptor subtypes are applicable to the study of the D4 receptor using PET. researchgate.net
PET studies with appropriate radioligands can provide information on receptor availability, occupancy by competing ligands, and changes in receptor density in living subjects, offering a complementary approach to in vitro methods like autoradiography.
Immunohistochemical Approaches for Receptor Visualization
Immunohistochemistry (IHC) is a technique that uses antibodies to detect and visualize specific proteins, such as receptors, in tissue sections. This method relies on the principle that an antibody will bind specifically to its target antigen (the receptor protein), and this binding can then be visualized using various labeling techniques, such as fluorescent dyes or enzyme-linked chromogenic reactions. googleapis.com
Immunohistochemical studies have been employed to investigate the distribution of dopamine D4 receptors in the brain. These studies have shown that D4 receptors are present in various brain regions, including the cerebral cortex, hippocampus, thalamus, and caudate putamen in the rat brain, and mainly in the cerebral cortex, hippocampus, and thalamus in the monkey brain. conicet.gov.ar While the search results did not explicitly detail IHC studies using antibodies directly against NGD 94-1, IHC is a standard method for visualizing the receptor that NGD 94-1 interacts with, providing anatomical context for binding studies. The combination of autoradiography and immunohistochemistry allows for a more comprehensive understanding of receptor localization and its relationship to cellular structures. scholaris.caconicet.gov.arnih.govsemanticscholar.org
Genetic Models and Knockout Studies (e.g., D4 receptor knockout mice)
Genetic models, particularly knockout mice lacking a specific gene, are invaluable tools for studying the function and distribution of the protein encoded by that gene. Dopamine D4 receptor knockout mice (D4R -/-) have been generated to investigate the role of the D4 receptor in various physiological and behavioral processes. conicet.gov.ardntb.gov.uaohsu.edumdpi.com
D4 receptor knockout mice also serve as models for exploring the behavioral phenotypes associated with the absence of the D4 receptor, which can provide insights into the receptor's physiological roles and potential involvement in disorders. ohsu.edumdpi.com
Cell Culture Systems for Recombinant Receptor Expression (e.g., CHO, HEK293 cells)
Cell culture systems, particularly those using recombinant cell lines like Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, are widely used for expressing specific proteins, including neurotransmitter receptors. julich-brain-atlas.deacs.orgnih.govexpressionsystems.cominscreenex.deeppendorf.com These systems allow researchers to study the binding characteristics and functional activity of a receptor in isolation, without the complexity of the native tissue environment.
CHO and HEK293 cells are commonly used for recombinant protein expression due to their high efficiency in protein synthesis, reproducibility, rapid growth, and ability to perform post-translational modifications. eppendorf.com Both cell types have been adapted for suspension culture, facilitating large-scale protein production. expressionsystems.comeppendorf.com
Recombinant human D4 receptors have been expressed in CHO cells to characterize the binding of ligands like NGD 94-1. capes.gov.brbio-techne.comtocris.com Studies using cloned human D4.2 receptors expressed in CHO cells have shown that [3H]NGD 94-1 binding is saturable and of high affinity, with a Ki value of 3.6 ± 0.6 nM. capes.gov.brbio-techne.com The pharmacological profile of [3H]NGD 94-1 binding in these cells is consistent with that of a D4 receptor. capes.gov.br
Furthermore, NGD 94-1 has shown different functional profiles depending on the specific D4 receptor variant and cell line used. While it displays antagonist activity at the human D4.2 receptor expressed in CHO cells, it has been reported to exhibit agonist activity at human recombinant D4.4 receptors expressed in HEK293 cells. bio-techne.comtocris.comrndsystems.com This highlights the utility of using different cell culture systems and receptor variants to fully characterize the pharmacological properties of a compound.
Table 2: NGD 94-1 Activity at Recombinant Human D4 Receptor Variants in Cell Culture
| Receptor Variant | Cell Line | NGD 94-1 Activity | Ki Value (nM) |
| Human D4.2 | CHO | Antagonist | 3.6 ± 0.6 |
| Human D4.4 | HEK293 | Agonist | - |
Synthesis and Medicinal Chemistry of Ngd 94 1 and Its Derivatives
Synthetic Routes and Chemical Transformations for NGD 94-1
Detailed, step-by-step synthetic routes specifically for the original NGD 94-1 molecule (2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]-pyrimidine) are not extensively detailed in the immediately available literature. However, based on its chemical structure, the synthesis would likely involve the coupling of a pyrimidinylpiperazine moiety with a (2-phenyl-1H-imidazol-5-yl)methyl group.
General synthetic strategies for related piperazine-containing compounds and D4 receptor ligands often involve alkylation reactions, where a substituted piperazine (B1678402) is reacted with an alkyl halide or a similar electrophilic species. tocris.com, fishersci.be Palladium-catalyzed cross-coupling reactions are also common in the synthesis of various arylpiperazine derivatives. tocris.com The synthesis of analogues, as discussed in subsequent sections, provides insight into the chemical transformations employed, such as the alkylation of arylpiperazine or arylpiperidine moieties with intermediate compounds to form the final analogues. zhanggroup.org While a precise route for NGD 94-1 is not explicitly provided, these general methods for constructing similar chemical scaffolds are likely relevant.
Design and Synthesis of Novel NGD 94-1 Analogues
The design and synthesis of novel NGD 94-1 analogues have been driven by the goal of identifying compounds with improved D4 receptor affinity and selectivity, particularly over the closely related D2 and D3 receptors, and to explore diverse functional profiles, including partial agonism and antagonism. tocris.com, zhanggroup.org, nih.gov Structure-activity relationship (SAR) studies have been crucial in guiding these synthetic efforts, often using lead compounds such as the benzothiazole (B30560) analogue 16a or the D4R agonist A-412997 as templates. zhanggroup.org, nih.gov
Optimization of Substituted Pyrimidinylpiperazine Moiety
Modifications to the pyrimidinylpiperazine region of NGD 94-1 and its analogues represent a key strategy in the design of novel ligands. tocris.com, zhanggroup.org Research has shown that alterations within this moiety can lead to novel compounds that maintain high binding affinity for the D4 receptor while simultaneously improving selectivity against D2-like receptor subtypes. tocris.com, zhanggroup.org These optimizations contribute to the development of more specific pharmacological tools and potential therapeutic agents.
Exploration of Linker Chain Length Variations
The length and nature of the linker chain connecting the key structural components of NGD 94-1 analogues significantly influence their binding affinity and selectivity for the D4 receptor. tocris.com, zhanggroup.org, nih.gov Studies have explicitly explored variations in the linker chain length as part of SAR investigations. tocris.com, zhanggroup.org, nih.gov For example, in some analogue series, adding an extra methylene (B1212753) unit to the linker chain was found to diminish D4R affinity and selectivity, highlighting the critical role of precise linker length for optimal receptor interaction. nih.gov
Synthesis of Chiral Morpholine (B109124) and Arylpiperazine Analogues
The synthesis of chiral morpholine and arylpiperazine analogues has been pursued to investigate the impact of stereochemistry and different heterocyclic scaffolds on D4 receptor activity. Asymmetric hydrogenation has been employed as a method for the enantioselective synthesis of chiral morpholines, which serve as scaffolds for D4 receptor antagonists like ML398 (PubChem CID 72737723). tocris.com, fishersci.be, cenmed.com, zhanggroup.org, zhanggroup.org, jkchemical.com, umich.edu, easychem.org Arylpiperazine moieties are fundamental building blocks in the synthesis of a wide range of D4 receptor ligands, including many of the analogues discussed, and their incorporation and modification are central to the design strategies. zhanggroup.org, unife.it
Development of Benzothiazole Analogues
The development of benzothiazole analogues represents a notable area of research in the medicinal chemistry of D4 receptor ligands. tocris.com, zhanggroup.org, nih.gov, easychem.org, Compound 16a, identified as 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]thiazole, has been utilized as a chemical template for SAR-guided synthesis. zhanggroup.org Modifications involving substitutions on the benzothiazole moiety and variations in the linker connecting it to the piperazine or piperidine (B6355638) ring have yielded novel compounds with high D4R affinity and improved selectivity profiles. zhanggroup.org These benzothiazole derivatives have demonstrated diverse functional activities at the D4 receptor. tocris.com,
Strategies for Enhancing D4 Receptor Selectivity and Functional Diversity
A primary objective in the medicinal chemistry of NGD 94-1 and its analogues is to enhance selectivity for the D4 receptor over other dopamine (B1211576) receptor subtypes, particularly D2 and D3, and to achieve a range of functional profiles, such as partial agonism or antagonism. tocris.com, Strategies to achieve this involve systematic structural modifications and subsequent pharmacological evaluation.
Modifications to the pyrimidinylpiperazine region, exploration of linker lengths, and the incorporation of different heterocyclic systems like chiral morpholines and benzothiazoles are all tactics aimed at optimizing interactions with the D4 receptor binding site to improve selectivity. tocris.com, zhanggroup.org, nih.gov By subtly altering the shape, electronic properties, and hydrogen bonding capabilities of the ligand, researchers can favor binding to the D4 receptor while disfavoring binding to other subtypes.
Furthermore, structural changes can influence the conformational changes induced in the receptor upon ligand binding, leading to different functional outcomes (e.g., full agonism, partial agonism, neutral antagonism, or inverse agonism). tocris.com, zhanggroup.org The observation that NGD 94-1 itself can act as both an antagonist (at D4.2) and an agonist (at D4.4) depending on the receptor variant highlights the inherent potential for functional diversity within this class of compounds and guides the design of analogues with specific desired functional profiles. wikipedia.org, umich.edu For instance, some novel analogues have been characterized as low-efficacy partial agonists or antagonists at the D4 receptor. tocris.com, zhanggroup.org These varied functional profiles are important for exploring the therapeutic potential of targeting D4 receptors in different physiological and pathological conditions.
Key Research Findings on Affinity and Selectivity:
Research on NGD 94-1 and its analogues has provided valuable data on their binding affinities and selectivity profiles.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity vs D2R | Selectivity vs D3R | Notes | Source |
| NGD 94-1 | human D4.2 | 3.6 ± 0.6 nM | > 600-fold | > 600-fold | Also selective vs D1, D5 (>600-fold) | wikipedia.org, labsolu.ca |
| L-745,870 | D4 | 0.51 nM | 960-fold | 2300-fold | Highly potent and selective antagonist | tocris.com |
| PD168077 maleate | D4 | 8.7 nM | > 400-fold | > 300-fold | Potent and selective agonist | tocris.com |
| Compound 16f | D4R | High affinity | Improved | Improved | Low-efficacy partial agonist/antagonist | tocris.com, zhanggroup.org |
| ML398 | D4R | Potent | Selective | Selective | Chiral morpholine analogue, antagonist | tocris.com, fishersci.be |
These detailed research findings on binding affinity, selectivity, and functional activity are critical for understanding the pharmacodynamic properties of NGD 94-1 and its derivatives and for guiding the rational design of future D4 receptor-targeted ligands.
Conclusion and Future Research Directions
Summary of Key Findings on NGD 94-1 in Dopaminergic Research
NGD 94-1 has been a valuable tool in dopaminergic research, primarily for its selective high-affinity binding to the dopamine (B1211576) D4 receptor tocris.comscbt.com. Key findings using NGD 94-1 include the detailed mapping of D4 receptor distribution in rat and human brains, highlighting a prominent presence in extra-striatal regions like the hippocampus, entorhinal cortex, and prefrontal cortex, distinct from the distribution of other D2-like receptors conicet.gov.arnih.gov. Research using [³H]NGD 94-1 has provided quantitative data on D4 receptor density in various brain areas conicet.gov.arnih.govnih.gov. Furthermore, studies have shown that NGD 94-1 can act as either an antagonist or an agonist depending on the specific human D4 receptor splice variant, demonstrating functional complexity at this receptor subtype tocris.com. The application of NGD 94-1 has also contributed to investigations into potential alterations in D4 receptor density in conditions like schizophrenia, although findings in this area have not always been consistent across studies nih.govacs.org.
Unresolved Questions and Gaps in NGD 94-1 Research
Despite the contributions of NGD 94-1 to understanding D4 receptors, several unresolved questions and research gaps remain. While NGD 94-1's binding profile and some functional aspects have been characterized, a comprehensive understanding of its precise mechanisms of action across all D4 receptor variants and in different physiological and pathological contexts is still evolving tocris.com. The differential activity of NGD 94-1 as an antagonist at D4.2 and an agonist at D4.4 highlights the complexity of D4 receptor signaling and the need for further research to elucidate the functional consequences of ligand interactions with different splice variants tocris.com. There is also a need for more detailed research on the in vivo effects of NGD 94-1 beyond initial characterization studies, particularly in various animal models relevant to neuropsychiatric disorders where D4 receptors are implicated chemrxiv.org. Furthermore, while NGD 94-1 has been used to study D4 receptor density in conditions like schizophrenia, the precise role of observed changes and their implications for disease pathophysiology and treatment response require further investigation and replication across studies nih.govacs.org. Understanding the full scope of NGD 94-1's interactions with other neurotransmitter systems or potential off-target effects at higher concentrations represents another area for continued research. Identifying research gaps is crucial for directing future studies and advancing knowledge in a field litmaps.comgradcoach.comtopscriptie.nlvoxdev.orgslideshare.net.
Emerging Paradigms in D4 Receptor Ligand Development and Therapeutic Applications
The D4 receptor continues to be a target of significant interest for the development of novel therapeutic agents for a range of neuropsychiatric conditions chemrxiv.orgresearchgate.netontosight.ailabroots.comnih.govacs.orgnih.govresearchgate.net. Emerging paradigms in D4 receptor ligand development are focusing on creating compounds with improved selectivity, specific functional profiles (e.g., selective partial agonism or antagonism), and optimized pharmacokinetic properties chemrxiv.orgresearchgate.netlabroots.comacs.orgnih.govresearchgate.net. The recently resolved crystal structures of the D4 receptor bound to ligands like nemonapride (B16739) and L-745870 are providing valuable insights into the molecular determinants of ligand binding and selectivity, which is aiding rational drug design efforts nih.govelifesciences.org.
Researchers are exploring novel chemical scaffolds beyond traditional phenylpiperazines to identify new D4-selective ligands researchgate.netresearchgate.net. Studies are also investigating ligands with functional selectivity, targeting specific downstream signaling pathways mediated by the D4 receptor, such as G protein activation or β-arrestin recruitment nih.gov.
Potential therapeutic applications for D4 receptor ligands are diverse and include substance use disorders, particularly psychostimulant addiction, where D4 antagonists have shown promise in animal models chemrxiv.orgresearchgate.netacs.orgresearchgate.net. D4 receptor modulation is also being explored for its potential in treating cognitive deficits associated with conditions like schizophrenia and attention-deficit/hyperactivity disorder (ADHD) labroots.comacs.orgnih.govresearchgate.net. Furthermore, research suggests potential roles for D4 ligands in mood and anxiety disorders, Parkinson's disease, eating disorders, and even cancer ontosight.ainih.govresearchgate.netmdpi.com. The development of selective D4 ligands is crucial for better understanding the complex role of D4 receptors in these conditions and for developing targeted therapies researchgate.netacs.orgnih.govresearchgate.netmdpi.com.
Translational Potential of NGD 94-1 Research to Clinical Applications
Research involving NGD 94-1, particularly its use in characterizing D4 receptor distribution and function, has significant translational potential to clinical applications. By providing a better understanding of where D4 receptors are located in the human brain and how ligands interact with them, NGD 94-1 studies contribute to the identification and validation of D4 receptors as therapeutic targets for various neurological and psychiatric disorders conicet.gov.arnih.gov. The data on D4 receptor density and distribution obtained using NGD 94-1 can inform the development of imaging techniques to visualize D4 receptors in living patients, which could be valuable for diagnosis, monitoring disease progression, and assessing treatment response conicet.gov.arnih.gov.
While NGD 94-1 itself is primarily a research tool tocris.com, the knowledge gained from studies utilizing this compound directly supports the development of clinically relevant D4 receptor-targeted drugs. Understanding the selective binding profile and functional properties of NGD 94-1 has guided the design and evaluation of newer, more drug-like D4 receptor ligands with potential therapeutic utility chemrxiv.orgresearchgate.netlabroots.comacs.orgnih.govresearchgate.net. The findings from studies using NGD 94-1 to investigate D4 receptor involvement in conditions like schizophrenia have highlighted the potential of targeting these receptors for therapeutic benefit, even if the precise role remains an area of active research nih.govacs.org. Ultimately, the foundational research conducted with compounds like NGD 94-1 is a critical step in the translational pipeline, bridging basic science discoveries to the development of novel clinical interventions for disorders involving dopaminergic dysregulation.
Q & A
Q. What experimental design principles should guide studies investigating NGD 94-1’s selectivity for dopamine D4 receptors?
- Methodological Answer : Studies should incorporate in vitro binding assays (e.g., radioligand displacement using [(123)I]L750,667) and in vivo pharmacological challenges to assess receptor specificity. Controls must include wild-type and mutant D4 receptors (e.g., Table 2 in ) to isolate ligand-receptor interactions. Dose-response curves and EC50 calculations are critical for quantifying potency and efficacy. Ensure adherence to reproducibility standards by detailing materials, protocols, and statistical methods (e.g., ANOVA for comparing fold changes) .
Q. How can researchers validate the absence of off-target effects when administering NGD 94-1 in animal models?
- Methodological Answer : Use knockout (KO) animal models lacking D4 receptors to confirm that observed effects are receptor-specific. Combine this with autoradiography or PET imaging to visualize brain region binding. For example, highlights that NGD 94-1 (2 mg/kg) failed to displace [(123)I]L750,667 in vivo, suggesting non-specific binding artifacts. Cross-validate findings with in silico docking simulations to predict off-target interactions .
Q. What statistical frameworks are recommended for analyzing dose-dependent responses in NGD 94-1 studies?
- Methodological Answer : Apply non-linear regression models (e.g., log[inhibitor] vs. response) to calculate EC50 values. Report mean ± S.D. from triplicate experiments (as in ) and use t-tests or one-way ANOVA to compare mutant vs. wild-type receptor data. Include error bars in graphs and justify sample sizes via power analysis to ensure robustness .
Advanced Research Questions
Q. How can contradictions between in vitro binding affinity and in vivo efficacy of NGD 94-1 be resolved?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or receptor conformational states. Address this by:
Correlating in vitro binding data (e.g., Table 2 in ) with in vivo behavioral assays (e.g., prepulse inhibition tests).
Employing kinetic binding assays to assess association/dissociation rates under physiological conditions.
Integrating metabolomics to identify bioactive metabolites that alter efficacy .
Q. What strategies optimize the detection of subtle efficacy changes in NGD 94-1 at mutant D4 receptors?
- Methodological Answer : Use site-directed mutagenesis to introduce receptor variants (e.g., position 7.3 substitutions in ) and measure ligand-induced signaling via cAMP or β-arrestin recruitment assays. Enhance sensitivity by:
- Normalizing data to baseline receptor activity.
- Applying high-content screening (HCS) with fluorescent reporters.
- Utilizing Bayesian statistical models to handle low signal-to-noise ratios .
Q. How can researchers develop hypotheses to explain NGD 94-1’s differential potency across receptor isoforms?
- Methodological Answer : Formulate hypotheses using structural biology (e.g., homology modeling of D4 receptor isoforms) and molecular dynamics simulations to predict binding pocket interactions. Validate via alanine-scanning mutagenesis and free-energy perturbation calculations. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypothesis rigor .
Methodological Best Practices
- Data Presentation : Follow guidelines in and :
- Use tables for EC50 values and fold changes (e.g., Table 2 in ).
- Include raw data in appendices and processed data in main text.
- Annotate figures with error bars and statistical significance markers (, , ).
- Ethical Compliance : Obtain institutional approvals for animal studies and disclose conflicts of interest ().
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over aggregator sites ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
